Methyl 6-acetylpicolinate Methyl 6-acetylpicolinate
Brand Name: Vulcanchem
CAS No.: 110144-24-6
VCID: VC20846216
InChI: InChI=1S/C9H9NO3/c1-6(11)7-4-3-5-8(10-7)9(12)13-2/h3-5H,1-2H3
SMILES: CC(=O)C1=NC(=CC=C1)C(=O)OC
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol

Methyl 6-acetylpicolinate

CAS No.: 110144-24-6

Cat. No.: VC20846216

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-acetylpicolinate - 110144-24-6

Specification

CAS No. 110144-24-6
Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
IUPAC Name methyl 6-acetylpyridine-2-carboxylate
Standard InChI InChI=1S/C9H9NO3/c1-6(11)7-4-3-5-8(10-7)9(12)13-2/h3-5H,1-2H3
Standard InChI Key DFCHNHGPZHQYRP-UHFFFAOYSA-N
SMILES CC(=O)C1=NC(=CC=C1)C(=O)OC
Canonical SMILES CC(=O)C1=NC(=CC=C1)C(=O)OC

Introduction

Chemical Structure and Properties

Structural Features

Methyl 6-acetylpicolinate features a pyridine ring substituted with an acetyl group (CH3CO-) at the 6-position and a methyl carboxylate group (-COOCH3) at the 2-position . This unique molecular architecture creates a compound with multiple reactive sites that can participate in various chemical transformations. The presence of both carbonyl-containing groups gives the molecule distinctive chemical properties compared to simpler picolinate derivatives.

PropertyExpected ValueBasis for Estimation
Physical StateCrystalline solid or liquid at room temperatureComparison with methyl picolinate
SolubilityLikely soluble in organic solvents; limited water solubilityComparison with methyl picolinate
Boiling PointHigher than 95°C at 1 mm HgMethyl picolinate boiling point plus effect of additional acetyl group
Molecular Weight179.17 g/molDirectly reported value

Synthesis Methods

Esterification of 6-Acetylpicolinic Acid

One logical synthetic route would involve the esterification of 6-acetylpicolinic acid with methanol in the presence of an acid catalyst. This approach follows established methods for synthesizing methyl picolinate, which typically involves refluxing picolinic acid with methanol in the presence of sulfuric acid or hydrochloric acid as catalysts . The general reaction scheme would involve the nucleophilic attack of methanol on the carboxylic acid group, followed by elimination of water to form the methyl ester.

Acetylation of Methyl Picolinate

Another potential approach involves the direct acetylation of methyl picolinate at the 6-position. This could be achieved through directed metallation followed by reaction with an acetylating agent such as acetic anhydride or acetyl chloride. Similar methodologies have been employed for other pyridine derivatives, where regioselective functionalization can be accomplished using appropriate directing groups and reaction conditions.

Industrial Synthesis Considerations

For larger-scale production, optimization of reaction parameters would be essential. Based on industrial methods used for similar compounds, continuous flow reactors and automated systems might be employed to enhance efficiency and scalability. Purification would likely involve techniques such as recrystallization or distillation to ensure high purity of the final product.

Chemical Reactivity

Ester Group Reactions

The methyl ester functionality in methyl 6-acetylpicolinate can participate in various chemical transformations:

Hydrolysis

Under acidic or basic conditions, the ester group can undergo hydrolysis to form 6-acetylpicolinic acid. This reaction is typical of ester compounds and would follow mechanisms similar to those observed for methyl picolinate and other picolinate esters .

Transesterification

In the presence of different alcohols and appropriate catalysts, the methyl ester group can undergo transesterification to form alternative ester derivatives. This reaction provides a route to customize the ester portion of the molecule while maintaining the core picolinate structure .

Reduction

Reducing agents such as lithium aluminum hydride could transform the ester group into a primary alcohol functionality, creating 6-acetyl-2-(hydroxymethyl)pyridine. This type of reduction is commonly employed with ester compounds to access the corresponding alcohols.

Acetyl Group Reactivity

The acetyl moiety represents another reactive site with distinctive chemistry:

Reduction

Selective reducing agents could convert the acetyl group to a secondary alcohol without affecting the ester functionality. This selective reduction would yield methyl 6-(1-hydroxyethyl)picolinate, a compound with potential applications in further synthetic transformations.

Nucleophilic Addition

The carbonyl carbon of the acetyl group can serve as an electrophilic center, undergoing addition reactions with various nucleophiles such as hydride donors, organometallic reagents, or amines. These reactions could provide access to a diverse array of derivatives with modified functional groups at the 6-position.

Condensation Reactions

The acetyl group can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines, hydroxylamines, or other carbonyl compounds. These reactions could lead to the formation of hydrazones, oximes, or more complex structures through aldol-type condensations.

Pyridine Ring Chemistry

As a pyridine derivative, methyl 6-acetylpicolinate exhibits characteristic heterocyclic reactivity:

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution reactions, particularly at positions activated by electron-withdrawing substituents . The presence of both the ester and acetyl groups likely enhances the electrophilicity of certain positions on the ring.

Coordination Chemistry

The nitrogen atom of the pyridine ring can function as a ligand, coordinating with various metal ions to form complexes. This property is characteristic of picolinate derivatives and could be exploited in applications ranging from catalysis to materials science .

Comparative Analysis with Related Compounds

Structural Comparison

To contextualize methyl 6-acetylpicolinate within the broader family of picolinate derivatives, Table 2 presents a comparative analysis with structurally related compounds:

Table 2: Comparison of Methyl 6-Acetylpicolinate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeatureReference
Methyl 6-acetylpicolinateC9H9NO3179.17Acetyl group at 6-position
Methyl picolinateC7H7NO2137.14Unsubstituted 6-position
Methyl 6-chloropicolinateC7H6ClNO2Not specifiedChlorine at 6-position
Methyl 6-(hydroxymethyl)picolinateC8H9NO3167.16Hydroxymethyl at 6-position
Methyl 6-(chloromethyl)-4-methylpicolinateC9H10ClNO2199.63Chloromethyl at 6-position, methyl at 4-position

Reactivity Differences

The presence of the acetyl group in methyl 6-acetylpicolinate distinguishes it from other picolinate derivatives and influences its chemical behavior:

Enhanced Carbonyl Reactivity

Compared to compounds like methyl 6-chloropicolinate, methyl 6-acetylpicolinate provides an additional carbonyl group that can participate in various transformations. This dual carbonyl system (ester and ketone) creates opportunities for selective reactions that target either functional group.

Electronic Effects

The electron-withdrawing nature of the acetyl group likely influences the electronic distribution within the pyridine ring, potentially affecting its reactivity patterns compared to derivatives with different substituents at the 6-position . This electronic influence could manifest in altered rates or selectivities for various reactions.

Research Implications

Current Knowledge Gaps

The limited specific information about methyl 6-acetylpicolinate in the scientific literature suggests several knowledge gaps that present opportunities for research:

Comprehensive Characterization

Detailed characterization of the physical, chemical, and spectroscopic properties of methyl 6-acetylpicolinate would significantly enhance understanding of this compound. This includes determination of precise melting and boiling points, solubility parameters, spectroscopic data, and crystal structure if applicable.

Optimized Synthesis

Development of efficient, high-yielding synthetic routes specifically for methyl 6-acetylpicolinate would be valuable for both research and potential applications. This includes exploration of green chemistry approaches that minimize waste and utilize sustainable reagents.

Reactivity Studies

Systematic investigation of methyl 6-acetylpicolinate's reactivity patterns could reveal novel transformations and applications in synthetic chemistry. Of particular interest would be studies on the selectivity between the acetyl and ester functional groups under various reaction conditions.

Biological Activity Assessment

Evaluation of potential biological activities, such as antimicrobial properties (which have been observed in some related compounds), could uncover new applications in medicinal chemistry and biotechnology.

Coordination Chemistry Exploration

Investigation of methyl 6-acetylpicolinate's ability to form complexes with various metal ions could lead to applications in catalysis, materials science, or analytical chemistry. The presence of multiple potential coordination sites could result in complexes with interesting structures and properties.

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